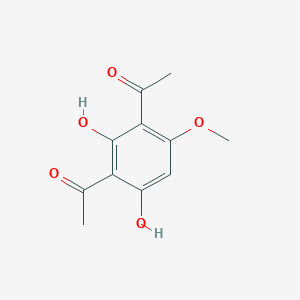

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phloroglucinol with acetic anhydride in the presence of a catalyst such as boron trifluoride-ethyl ether complex . The reaction typically occurs at room temperature and yields the desired product with high efficiency.

Analyse Des Réactions Chimiques

O-Allylation and Claisen Rearrangement

The compound undergoes chemoselective O-allylation followed by Claisen rearrangement :

Step 1: O-Allylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Allyl bromide | K₂CO₃, acetone, reflux, 6 hours | 1-(4-Allyloxy-2-hydroxy-6-methoxyphenyl)ethanone | 51% |

The reaction selectively targets the hydroxyl group at the 4-position due to steric and electronic factors.

Step 2: Claisen Rearrangement

| Conditions | Product | Notes |

|---|---|---|

| Heating in oil bath (no solvent) | 1-(3-Allyl-2,4-dihydroxy-6-methoxyphenyl)ethanone | Forms a minor isomer (5% yield) |

The -sigmatropic rearrangement relocates the allyl group to the 3-position, generating a new carbon skeleton. The minor isomer arises from competing reaction pathways.

OsO₄-Mediated Oxidation to Benzofuran Derivatives

The allyl-substituted derivative undergoes oxidative cyclization to form benzofuran:

| Reagents | Conditions | Product |

|---|---|---|

| OsO₄, KIO₄, H₃PO₄ | Room temperature, 24 hours | 5-Acetyl-4-methoxy-6-hydroxybenzofuran |

This one-pot reaction involves dihydroxylation of the allyl group followed by intramolecular cyclization and dehydration. The product’s structure is confirmed by:

-

¹H-NMR : Doublets at δ 6.99 and 7.61 (J = 2.0 Hz) for furan protons.

Experimental Considerations

-

Stereochemical Outcomes : Claisen rearrangement produces regioselective products, though minor isomers may form due to competing transition states .

-

Catalyst Efficiency : Boron trifluoride in acetic acid achieves higher yields (80–81%) compared to traditional Friedel-Crafts conditions .

-

Analytical Validation : Reaction products are characterized via ¹H-NMR, IR, and melting point analysis to confirm structural integrity .

Applications De Recherche Scientifique

Organic Synthesis

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one serves as an important precursor in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

- Oxidation : This compound can be oxidized to form quinones or other derivatives.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution Reactions : Hydroxyl groups on the aromatic ring can participate in electrophilic substitution reactions.

These reactions highlight its versatility as a building block in organic chemistry .

Research has demonstrated that this compound exhibits notable biological activities:

- Antifungal Properties : Studies indicate that it can inhibit the germination of certain fungal spores, making it a candidate for antifungal agents .

- Mechanism of Action : The antifungal activity is believed to stem from its interaction with fungal cell membranes, disrupting normal cellular functions .

Industrial Applications

The compound has potential uses in the production of agrochemicals and other industrial products. Its unique combination of functional groups may confer specific properties beneficial for agricultural applications .

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated significant inhibition against Candida species. The compound was tested at various concentrations, revealing a dose-dependent response in spore germination inhibition.

Case Study 2: Synthesis of Derivatives

Researchers have utilized this compound as a starting material for synthesizing derivatives with enhanced biological activity. By modifying the acetyl group or introducing different substituents on the aromatic ring, new compounds were developed that exhibited improved efficacy against fungal pathogens.

Mécanisme D'action

The mechanism of action of 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one involves its interaction with fungal cell membranes, leading to the inhibition of spore germination . The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity by interacting with specific molecular targets in the fungal cells.

Comparaison Avec Des Composés Similaires

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one can be compared with other similar compounds such as:

2’,4’-Dihydroxy-6’-methoxyacetophenone: This compound also exhibits antifungal properties and is used in similar applications.

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)-1-butanone: This compound has a similar structure but with an ethyl group instead of an acetyl group, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activities and chemical reactivity.

Activité Biologique

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, also known by its CAS number 3098-38-2, is a phenolic compound with notable biological activities. This article reviews its biological properties, focusing on its antimicrobial effects, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C11H12O5

- Molecular Weight : 224.21 g/mol

- Melting Point : 255-257 °C

- Density : 1.09 g/cm³

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This is particularly noted in its interaction with fungal spores, inhibiting their germination and growth .

Study on Antifungal Properties

In a controlled laboratory study, the antifungal efficacy of this compound was assessed against various fungal strains. The compound was found to inhibit spore germination effectively at concentrations as low as 0.0048 mg/mL, demonstrating a high level of potency compared to standard antifungal agents .

Comparative Analysis with Similar Compounds

When compared to other phenolic compounds such as 2’,4’-dihydroxy-6’-methoxyacetophenone and 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)-1-butanone, the acetophenone derivative exhibited superior antimicrobial activity due to its unique structural features that enhance membrane interaction and penetration .

Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.

- Agriculture : In the formulation of eco-friendly pesticides due to its antifungal properties.

- Food Preservation : As a natural preservative to inhibit spoilage organisms in food products.

Propriétés

IUPAC Name |

1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-5(12)9-7(14)4-8(16-3)10(6(2)13)11(9)15/h4,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQRDBCPZDOGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1O)OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379430 | |

| Record name | 1-(3-acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3098-38-2 | |

| Record name | 1-(3-acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.